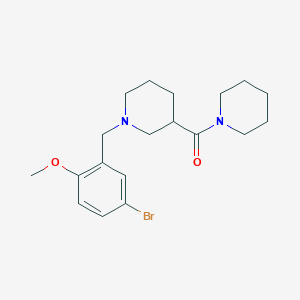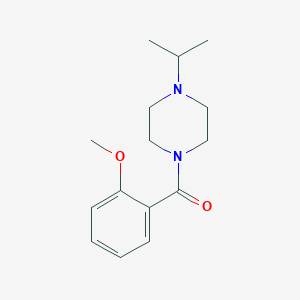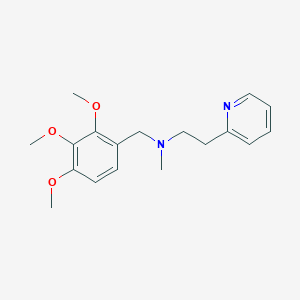
(1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-324242-A is a chemical compound known for its significant applications in scientific research. It is often used in various biochemical and pharmacological studies due to its unique properties and interactions with biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-324242-A involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: Initial reactions involve the preparation of intermediate compounds through various organic reactions.
Final Synthesis: The intermediate compounds undergo further reactions under specific conditions to form WAY-324242-A.
Industrial Production Methods
In industrial settings, the production of WAY-324242-A is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Controlled Reaction Conditions: Temperature, pressure, and pH are carefully monitored and controlled.
Purification Processes: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-324242-A undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxygenated derivatives, while reduction may yield hydrogenated compounds .
Scientific Research Applications
WAY-324242-A is widely used in scientific research due to its diverse applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of WAY-324242-A involves its interaction with specific molecular targets and pathways within biological systems. It can modulate various biochemical processes by:
Binding to Receptors: Interacting with specific receptors on cell surfaces.
Inhibiting Enzymes: Blocking the activity of certain enzymes involved in metabolic pathways.
Modulating Gene Expression: Influencing the expression of specific genes and proteins
Comparison with Similar Compounds
WAY-324242-A can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups.
Unique Properties: WAY-324242-A may exhibit unique binding affinities, reaction conditions, or biological activities compared to similar compounds.
Conclusion
WAY-324242-A is a versatile compound with significant applications in various fields of scientific research. Its unique properties and interactions make it a valuable tool for studying biochemical processes and developing new therapeutic agents.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C19H27BrN2O2 |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H27BrN2O2/c1-24-18-8-7-17(20)12-16(18)14-21-9-5-6-15(13-21)19(23)22-10-3-2-4-11-22/h7-8,12,15H,2-6,9-11,13-14H2,1H3 |
InChI Key |
POCCWDXEMQOTQF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCCC3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
methanone](/img/structure/B247255.png)
![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]cyclohexanamine](/img/structure/B247272.png)


![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B247285.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
